N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to it through a carbonyl group, along with an acrylamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,3-dimethylpyrrolidine and 4-aminophenylprop-2-enamide.
Reaction Steps: The key steps involve the formation of the carbonyl group and the subsequent attachment of the phenyl and acrylamide groups.
Conditions: The reactions are usually carried out under controlled temperature and pressure, often using catalysts to improve yield and selectivity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be done using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Reduction: Reduction reactions can be used to convert functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound's properties.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Reagents like halogens, alkyl halides, and amines are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can produce alcohols, amines, or other reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It may find use in the production of materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-[4-(2,2-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide: Similar structure with a different pyrrolidine ring.
N-[4-(3,3-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide: Similar structure with a piperidine ring instead of pyrrolidine.
N-[4-(3,3-Dimethylmorpholine-1-carbonyl)phenyl]prop-2-enamide: Similar structure with a morpholine ring.
Uniqueness: N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is unique due to its specific combination of the pyrrolidine ring and acrylamide group, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(3,3-dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-14(19)17-13-7-5-12(6-8-13)15(20)18-10-9-16(2,3)11-18/h4-8H,1,9-11H2,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRRUGPJAZCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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